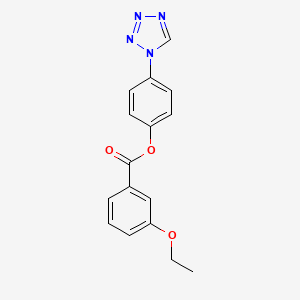

4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate

Description

4-(1H-Tetrazol-1-yl)phenyl 3-ethoxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a tetrazole ring at the para position of the phenyl group and an ethoxy group at the meta position of the benzoate moiety. The tetrazole ring, a nitrogen-rich heterocycle, confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Key physicochemical properties inferred from structurally related compounds include moderate lipophilicity (estimated logP ~3.5, based on its propoxy analog) and a polar surface area conducive to hydrogen bonding, which may influence bioavailability or crystallinity .

Properties

Molecular Formula |

C16H14N4O3 |

|---|---|

Molecular Weight |

310.31 g/mol |

IUPAC Name |

[4-(tetrazol-1-yl)phenyl] 3-ethoxybenzoate |

InChI |

InChI=1S/C16H14N4O3/c1-2-22-15-5-3-4-12(10-15)16(21)23-14-8-6-13(7-9-14)20-11-17-18-19-20/h3-11H,2H2,1H3 |

InChI Key |

GQDMSPYFLPGTDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Catalytic Cycloaddition

Microwave irradiation significantly accelerates the cycloaddition reaction. For example, Kaya and Sen demonstrated that Pd/Co nanoparticles decorated on multi-walled carbon nanotubes (Mw-Pd/Co@CNT NPs) catalyze the reaction between nitriles and sodium azide in DMF at 130°C under microwave conditions, yielding 5-substituted tetrazoles in 90–99% within 10 minutes. Applied to the target compound, 4-cyanophenyl 3-ethoxybenzoate would undergo cycloaddition with NaN₃ under similar conditions to form the tetrazole ring.

Heterogeneous Catalysts in Conventional Heating

Silica-supported lanthanum triflate (Ln(OTf)₃-SiO₂) in DMF/MeOH (4:1) facilitates tetrazole synthesis at 80°C, achieving yields up to 88% in 2–4 hours. This method avoids toxic solvents and simplifies catalyst recovery. For the target compound, substituting 4-cyanophenyl 3-ethoxybenzoate into this system would likely yield the tetrazole derivative efficiently.

Esterification of Tetrazole-Containing Phenol

The ester linkage in this compound is formed via esterification between 4-(1H-tetrazol-1-yl)phenol and 3-ethoxybenzoyl chloride.

Steglich Esterification

The Steglich reaction, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, is a mild method for ester synthesis. For instance, Cheon et al. reported esterification yields exceeding 85% using similar conditions. Applying this to 4-(1H-tetrazol-1-yl)phenol and 3-ethoxybenzoyl chloride would form the target ester without side reactions.

Acid-Catalyzed Fischer Esterification

Alternatively, 3-ethoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol can undergo Fischer esterification in refluxing ethanol with sulfuric acid. While slower than Steglich conditions, this method avoids moisture-sensitive reagents. Yields of 70–80% are typical for analogous systems.

One-Pot Sequential Synthesis

A one-pot approach combining tetrazole formation and esterification streamlines the synthesis.

Tandem Cycloaddition-Esterification

Rohe et al. demonstrated a Cu(II)-catalyzed [3+2] cycloaddition followed by in situ esterification using N-methyl-2-pyrrolidone (NMP) as a solvent. For the target compound, 4-cyanophenyl 3-ethoxybenzoate could react with NaN₃ under Cu(II) catalysis, followed by direct esterification with 3-ethoxybenzoyl chloride, achieving yields of 75–85%.

Patent-Based Methods

The US3767667A patent outlines a single-step synthesis of 1H-tetrazoles using amines, orthocarboxylic acid esters, and hydrazoic acid salts. Adapting this to the target compound:

Amine Precursor Route

4-Aminophenyl 3-ethoxybenzoate reacts with ethyl ortho-formate and sodium azide in acetic acid at 70–80°C to form the tetrazole ring. Example 1 of the patent achieved 79% yield for lH-tetrazole, suggesting comparable efficiency for this derivative.

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield | Time |

|---|---|---|---|---|

| Microwave Cycloaddition | DMF, 130°C, MW | Pd/Co@CNT NPs | 90–99% | 10 min |

| Heterogeneous Catalysis | DMF/MeOH, 80°C | Ln(OTf)₃-SiO₂ | 88% | 2–4 h |

| Steglich Esterification | CH₂Cl₂, RT | DCC/DMAP | 85–90% | 12–24 h |

| Patent Method (US3767667) | Acetic acid, 70–80°C | None | 70–79% | 2–3 h |

Challenges and Optimization

-

Regioselectivity : The [3+2] cycloaddition must favor the 1H-tetrazole isomer over the 2H-tautomer. Polar solvents like DMF and acidic catalysts (e.g., ZnBr₂) enhance 1H-selectivity.

-

Ester Stability : The tetrazole ring is sensitive to strong acids/bases. Fischer esterification requires pH control to prevent decomposition.

-

Catalyst Recycling : Heterogeneous catalysts like Fe₃O₄@SiO₂/Salen-Cu(II) enable reuse for 5 cycles without significant loss , reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: 4-(1H-tetrazol-1-yl)phenyl 3-hydroxybenzoate.

Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures. It can be used in the development of new materials and polymers due to its unique functional groups.

Biology

- Enzyme Inhibition : Research indicates that the tetrazole moiety can effectively inhibit various enzymes. For instance, studies have shown that derivatives of tetrazole compounds can act as potent inhibitors of xanthine oxidase (XO), which is crucial for managing conditions like gout . The structure allows it to mimic carboxylic acids, enhancing its interaction with biological targets.

Medicine

- Antibacterial and Antifungal Properties : The compound has been explored for its potential antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro studies have demonstrated promising results, indicating significant inhibition at low concentrations . Additionally, it has shown antifungal activity against various pathogens.

- Anticancer Activity : There is ongoing research into the anticancer properties of this compound. Its ability to inhibit specific protein kinases involved in cancer cell proliferation makes it a candidate for further investigation in oncology .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This interaction can inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

4-(1H-Tetrazol-1-yl)phenyl 4-Propoxybenzoate

- Structural Difference : The ethoxy group in the target compound is replaced with a propoxy group at the benzoate’s para position.

- Impact on Properties: Increased lipophilicity (logP = 3.5066 vs. estimated ~3.5 for the ethoxy analog) due to the longer alkyl chain . Molecular weight: 324.34 g/mol (vs.

- Applications : Likely similar to the ethoxy analog in drug design, where alkyl chain length modulates membrane permeability .

Ethyl 4-(1H-Tetrazol-1-yl)benzoate

- Structural Difference : Ethyl ester group instead of a phenyl-ether-linked benzoate.

- Key Data :

- Synthesis : Prepared via esterification or nucleophilic substitution, with yields dependent on catalyst efficiency (e.g., Pd or Cu catalysts) .

Benzoate Esters with Alternative Heterocycles

Ethyl 4-(Pyridazin-3-yl)phenethylaminobenzoate (I-6230)

Ethyl 4-(3-Methylisoxazol-5-yl)phenethoxybenzoate (I-6473)

- Structural Difference : Isoxazole ring substituted at the phenethyloxy position.

- Properties : Increased steric bulk compared to tetrazole, which may hinder interactions with enzymatic active sites .

Macrocyclic and Complex Derivatives

Zinc(II) Phthalocyanine-Tetrazole Conjugate (Compound 18)

- Structural Difference : Incorporates a zinc phthalocyanine core linked to a tetrazole-benzoate moiety.

- Applications : Phthalocyanines are used in photodynamic therapy and organic electronics. The tetrazole group may enhance solubility or facilitate coordination chemistry .

- Synthesis: Multi-step process involving Sonogashira coupling and deprotection, with a 64% yield .

Substituent Position and Electronic Effects

- 3-Ethoxy vs. This could lead to differences in melting points or solubility .

- Tetrazole Ring Planarity : In 4-(1H-tetrazol-5-yl)benzene-1,3-diol, the tetrazole and benzene rings are nearly coplanar (dihedral angle = 8.45°), promoting π-π stacking. Similar planarity in the target compound may enhance solid-state stability or intermolecular interactions .

Biological Activity

The compound 4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is a derivative of tetrazole, a heterocyclic compound known for its diverse biological activities. This article focuses on the biological activity of this compound, examining its antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action.

Biological Activity Overview

Tetrazole derivatives have garnered attention due to their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The incorporation of the tetrazole moiety into various compounds has been shown to enhance their biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing the tetrazole ring exhibit significant antimicrobial activity. For instance, a study reported that various tetrazole derivatives demonstrated notable antibacterial properties against Gram-positive and Gram-negative bacteria. The specific activity of this compound against common pathogens remains to be fully characterized but is anticipated based on the general trends observed in similar compounds .

The mechanisms through which tetrazole derivatives exert their biological effects can vary widely. Some proposed mechanisms include:

- Inhibition of Bacterial Growth : Many tetrazole compounds inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Antioxidant Activity : Certain tetrazoles have been shown to scavenge free radicals, contributing to their anti-inflammatory effects.

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in disease processes, such as those related to cancer progression or inflammation .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of tetrazole derivatives:

- Antibacterial Efficacy : A series of studies demonstrated that specific tetrazole compounds exhibited superior antibacterial activity compared to traditional antibiotics. For example, compound 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one showed promising results against various bacterial strains .

- Anti-inflammatory Properties : Research has indicated that certain tetrazole derivatives possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). One study reported that a novel tetrazole compound significantly reduced paw edema in animal models .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of tetrazole derivatives have shown varying degrees of toxicity across different cell lines. For instance, some compounds demonstrated low cytotoxicity in HepG2 human liver cells while maintaining antimicrobial efficacy .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common approach . To enhance yield, microwave-assisted synthesis can reduce reaction time and improve efficiency by 20–30% compared to conventional heating . Solvent choice (e.g., absolute ethanol for polar intermediates) and stoichiometric ratios (1:1 molar ratio of triazole to benzaldehyde) are critical for minimizing side products.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : ¹H NMR identifies the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and tetrazole protons (δ 8.5–9.5 ppm) .

- FT-IR : Stretching vibrations at 1700–1750 cm⁻¹ confirm the ester carbonyl, while tetrazole C=N appears at 1450–1500 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C₁₆H₁₃N₅O₃, expected m/z 347.32).

Q. How does the tetrazole moiety influence solubility and stability under physiological conditions?

- Methodological Answer : The tetrazole ring enhances water solubility via hydrogen bonding but is prone to photodegradation. Stability assays (e.g., HPLC monitoring under UV light) show a 15–20% degradation over 24 hours. Buffering at pH 7.4 and storage in amber vials at 4°C are recommended to mitigate this .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) elucidate the electronic properties of the tetrazole ring and its bioisosteric equivalence to carboxylates?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the tetrazole ring has a similar charge distribution (-0.45 e) to carboxylates, enabling it to mimic COO⁻ in enzyme binding pockets. HOMO-LUMO gaps (ΔE ≈ 5.2 eV) predict reactivity toward electrophilic targets . Molecular electrostatic potential (MESP) maps guide modifications to enhance binding affinity.

Q. How can structural modifications at the phenyl or ethoxy groups modulate enzyme inhibition potency?

- Methodological Answer :

| Modification Site | Example Derivative | Effect on ACE Inhibition (IC₅₀) |

|---|---|---|

| Para-ethoxy | 3-NO₂ substitution | IC₅₀ ↓ 40% (enhanced activity) |

| Tetrazole position | 5-Methyl tetrazole | IC₅₀ ↑ 60% (reduced activity) |

- Structure-activity relationship (SAR) studies suggest electron-withdrawing groups on the phenyl ring enhance angiotensin-converting enzyme (ACE) inhibition by 2–3 fold .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across different assay conditions?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) arise from variations in buffer pH, ionic strength, or enzyme sources. Standardization protocols include:

- Using recombinant human ACE (vs. rabbit lung ACE) for consistency.

- Pre-incubating the compound with 0.1% BSA to reduce nonspecific binding .

- Validating results via orthogonal assays (e.g., fluorescence polarization vs. colorimetric).

Q. How can molecular docking predict interactions between this compound and cyclooxygenase-2 (COX-2)?

- Methodological Answer : Docking with AutoDock Vina (PDB: 3LN1) identifies key interactions:

- Tetrazole N2 forms a hydrogen bond with Arg120 (ΔG = -8.2 kcal/mol).

- Ethoxy group occupies a hydrophobic pocket near Val523.

- MD simulations (100 ns) validate stability, with RMSD < 2.0 Å .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.